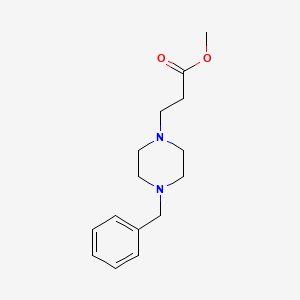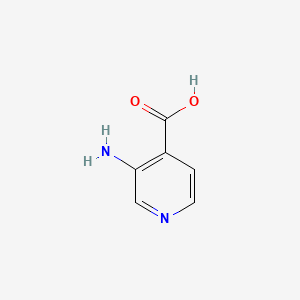
Methyl 3-(4-benzylpiperazin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(4-benzylpiperazin-1-yl)propanoate” is a chemical compound with the molecular formula C15H22N2O2 . It is related to a class of compounds known as piperazines, which have been the focus of considerable attention in drug discovery due to their wide range of pharmacological profiles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Mechanism of Action
Target of Action
Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a complex organic compound with the molecular formula C15H22N2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Related piperazine compounds have been found to exhibit antimicrobial activity . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the microorganism .
Biochemical Pathways
It’s known that related piperazine compounds can interfere with protein synthesis in microorganisms . This interference can disrupt the normal functioning of the cell, leading to its death .
Result of Action
Related piperazine compounds have been found to exhibit antimicrobial activity, suggesting that they may disrupt essential biological processes in microorganisms .
Advantages and Limitations for Lab Experiments
Methyl 3-(4-benzylpiperazin-1-yl)propanoate has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in high yields. Additionally, this compound is soluble in a variety of solvents, making it easy to work with. However, this compound is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of Methyl 3-(4-benzylpiperazin-1-yl)propanoate. One potential application is in the synthesis of novel drugs and agrochemicals. Additionally, this compound could be used in the synthesis of polymers, dyes, and other organic compounds. Furthermore, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, this compound could be used as a starting material for the synthesis of other organic compounds, such as peptides and proteins.
Synthesis Methods
Methyl 3-(4-benzylpiperazin-1-yl)propanoate can be synthesized by a variety of methods. The most common method is the reaction of piperazine with a benzyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields this compound in high yields. Other methods include the reaction of piperazine with an alkyl halide, such as bromoethane, and the reaction of piperazine with a carboxylic acid in the presence of an acid catalyst.
Scientific Research Applications
Methyl 3-(4-benzylpiperazin-1-yl)propanoate has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been used to synthesize a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-depressants. This compound has also been used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, this compound has been used to synthesize a variety of other organic compounds, including dyes and pigments.
properties
IUPAC Name |
methyl 3-(4-benzylpiperazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-15(18)7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACUIBICNXRCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/no-structure.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridazin-3-amine](/img/structure/B2458001.png)


![3-Methoxy-N-methyl-N-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2458006.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2458013.png)
![3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2458014.png)



![N-(4-fluorophenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2458019.png)

